Allosecurinin

Übersicht

Beschreibung

Securinine is a member of indolizines.

Securinine is a natural product found in Flueggea suffruticosa, Phyllanthus amarus, and other organisms with data available.

See also: Phyllanthus amarus top (part of).

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Anwendungen

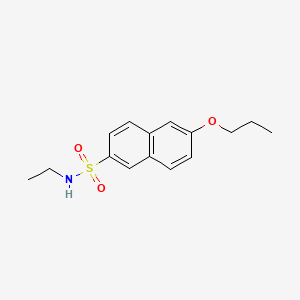

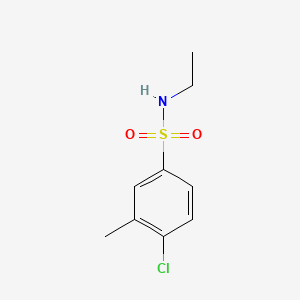

Allosecurinin wurde als ein vielversprechender Baustein für die Entwicklung von Medikamenten mit neuroprotektiven Eigenschaften identifiziert. Es zeigt eine breite Palette von biologischen Aktivitäten, einschließlich der Hemmung der Acetylcholinesterase, was bei der Behandlung von neurologischen Erkrankungen wie Alzheimer hilfreich ist {svg_1}. Seine Fähigkeit, GABA-Rezeptoren zu modulieren, deutet ebenfalls auf mögliche Anwendungen bei der Behandlung von Erkrankungen wie Epilepsie und Angstzuständen hin {svg_2}.

Antitumor-Aktivität

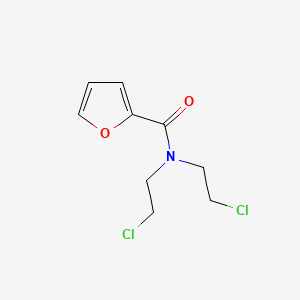

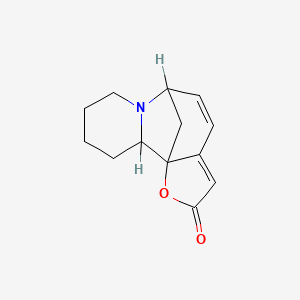

Die Verbindung hat in der Krebstherapie Potenzial gezeigt, insbesondere aufgrund ihrer zytotoxischen Eigenschaften gegen bestimmte Krebszelllinien. Die Forschung zeigt, dass this compound zur Entwicklung von Antitumormedikamenten eingesetzt werden kann, indem seine Fähigkeit zur Induktion von Apoptose in malignen Zellen genutzt wird {svg_3} {svg_4}.

Entzündungshemmende Eigenschaften

This compound hat signifikante entzündungshemmende Wirkungen gezeigt, die bei der Behandlung chronischer Entzündungskrankheiten genutzt werden könnten. Es hemmt wichtige Entzündungsmediatoren, was auf seine Verwendung bei Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung hindeutet {svg_5}.

Antibakterielle und Antimykotische Wirkungen

Die antimikrobielle und antimykotische Aktivität der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika. Seine Fähigkeit, mikrobielle Zellwände zu stören und das Pilzwachstum zu hemmen, könnte die wachsende Besorgnis über Antibiotikaresistenz angehen {svg_6}.

Stimulation des Zentralnervensystems

This compound wirkt als ein starkes Stimulans des Zentralnervensystems, ähnlich den Wirkungen von Strychnin. Diese Eigenschaft könnte für therapeutische Anwendungen bei Erkrankungen untersucht werden, bei denen eine Stimulation des ZNS erforderlich ist, z. B. bei bestimmten Arten von Lähmungen oder in der Erholungsphase von Verletzungen des ZNS {svg_7}.

Verbesserung des Lernens und des Gedächtnisses

Studien haben gezeigt, dass this compound das Lernen und die Gedächtnisleistung in experimentellen Modellen verbessern kann. Dies deutet auf seine potenzielle Verwendung in kognitiven Steigerungstherapien und bei der Behandlung von Gedächtnisstörungen hin {svg_8}.

Behandlung neurologischer Erkrankungen

Die Forschung hat gezeigt, dass this compound bei der Behandlung neurologischer Erkrankungen wie Amyotropher Lateralsklerose und Multipler Sklerose wirksam sein kann. Seine neuroprotektiven Wirkungen sind besonders wertvoll bei der Bewältigung des Fortschreitens dieser Krankheiten {svg_9}.

Baustein für die Medikamentenentwicklung

Die einzigartige Struktur von this compound mit mehreren reaktiven Zentren macht es zu einem hervorragenden Baustein für die Synthese biologisch aktiver Verbindungen. Dieses Merkmal ist entscheidend für die Entwicklung einer breiten Palette pharmakologisch aktiver Derivate {svg_10}.

Wirkmechanismus

Target of Action

Allosecurinin, also known as Viroallosecurinine, is a natural compound produced by the fungus Allosclerotium rostratum . Its primary target is the ATP-binding cassette transporter in HL-60 cells , which is necessary for the production of new DNA . This transporter plays a crucial role in cellular processes, including cell proliferation and differentiation.

Mode of Action

This compound interacts with its target by inhibiting the ATP-binding cassette transporter . This inhibition disrupts the production of new DNA, thereby affecting the growth and proliferation of cells . The exact molecular interactions between this compound and the ATP-binding cassette transporter are still under investigation.

Biochemical Pathways

The inhibition of the ATP-binding cassette transporter by this compound affects the DNA synthesis pathway . This disruption can lead to changes in cell growth and proliferation, potentially leading to cell death . The downstream effects of this disruption are still being studied.

Pharmacokinetics

Molecular docking studies have shown that this compound has a binding energy value of -76 Kcal/mol against CotH2 , suggesting that it may have good binding affinity and potentially good bioavailability

Result of Action

This compound demonstrates antiviral activity against HIV and herpes simplex virus type 1 (HSV-1) in vitro . It also exhibits potent cytotoxicity against k562 leukemia cells . These effects are likely a result of its action on the ATP-binding cassette transporter and the subsequent disruption of DNA synthesis .

Biochemische Analyse

Biochemical Properties

Viroallosecurinine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Viroallosecurinine exhibits acetylcholinesterase inhibiting activity, which is crucial for its neuroprotective effects . It also interacts with gamma-aminobutyric acid (GABA) receptors, acting as a selective antagonist . These interactions highlight the compound’s potential in treating neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis .

Cellular Effects

Viroallosecurinine has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Viroallosecurinine has been shown to inhibit the activation of the inflammatory mediator NF-κB and its activator ERK, thereby reducing inflammation . Additionally, it induces apoptosis in cancer cells by activating caspases 3 and 7 . These effects underscore its potential as an anti-inflammatory and antitumor agent.

Molecular Mechanism

The molecular mechanism of Viroallosecurinine involves several key interactions at the molecular level. It binds to GABA receptors, inhibiting their activity and thereby exerting neuroprotective effects . Viroallosecurinine also modulates the PI3K/AKT/mTOR signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells . Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), both of which are activated by NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Viroallosecurinine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Viroallosecurinine remains stable under specific storage conditions, but its stability in solution is less well-documented . Long-term exposure to Viroallosecurinine in vitro has been associated with sustained cytotoxic effects on various cancer cell lines .

Dosage Effects in Animal Models

The effects of Viroallosecurinine vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, Viroallosecurinine can induce toxic effects, including severe spasticity similar to that caused by strychnine . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Viroallosecurinine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and iNOS, influencing metabolic flux and metabolite levels . The compound’s ability to modulate the PI3K/AKT/mTOR signaling pathways also suggests its involvement in cellular metabolism and energy production . These interactions are crucial for understanding its therapeutic potential and metabolic impact.

Transport and Distribution

The transport and distribution of Viroallosecurinine within cells and tissues are mediated by various transporters and binding proteins. The compound’s cytotoxic effects are primarily observed in cancer cells, where it accumulates and induces apoptosis . Its distribution within tissues is influenced by its chemical properties, including solubility and stability . Understanding these factors is essential for optimizing its therapeutic efficacy.

Subcellular Localization

Viroallosecurinine’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GABA receptors and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These factors are critical for its therapeutic effects and potential side effects.

Eigenschaften

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol](/img/new.no-structure.jpg)